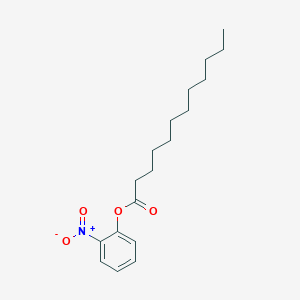

2-Nitrophenyl laurate

Übersicht

Beschreibung

2-Nitrophenyl laurate is an organic compound that belongs to the class of nitrophenyl esters. It is commonly used as a substrate in enzymatic assays, particularly for the study of lipase activity. The compound consists of a nitrophenyl group attached to a lauric acid moiety, making it a useful tool in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl laurate can be synthesized through the esterification of lauric acid with 2-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitrophenyl laurate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of this compound results in the formation of 2-nitrophenol and lauric acid .

Common Reagents and Conditions:

Hydrolysis: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a specific pH and temperature.

Enzymatic Catalysis: Lipases from various sources, such as Candida antarctica lipase B, are commonly used to catalyze the hydrolysis of this compound.

Major Products: The major products formed from the hydrolysis of this compound are 2-nitrophenol and lauric acid .

Wissenschaftliche Forschungsanwendungen

2-Nitrophenyl laurate has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of lipases and other esterases.

Biotechnology: The compound is utilized in the development of biosensors and bioassays for detecting lipase activity in various samples.

Pharmaceutical Research: It serves as a model substrate for screening potential inhibitors of lipase enzymes, which are targets for anti-obesity drugs.

Industrial Applications: this compound is employed in the production of structured lipids and other value-added products through enzymatic catalysis.

Wirkmechanismus

The mechanism of action of 2-nitrophenyl laurate involves its hydrolysis by lipase enzymes. The enzyme binds to the ester bond of the compound, facilitating its cleavage into 2-nitrophenol and lauric acid. The catalytic triad of the lipase, typically consisting of serine, histidine, and aspartate residues, plays a crucial role in the hydrolysis reaction .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl laurate: Similar to 2-nitrophenyl laurate, this compound is also used as a substrate in lipase assays.

2-Nitrophenyl palmitate: This compound has a longer fatty acid chain compared to this compound, which can influence its solubility and enzymatic hydrolysis rate.

Uniqueness: this compound is unique due to its specific structure, which makes it a preferred substrate for studying lipase activity. Its moderate chain length and the presence of the nitro group provide a balance between solubility and reactivity, making it suitable for various biochemical applications .

Biologische Aktivität

2-Nitrophenyl laurate is an ester compound that serves as a substrate for various lipases and esterases, playing a significant role in biochemical assays and industrial applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological properties, and potential applications.

Chemical Structure and Properties

This compound consists of a lauric acid moiety linked to a 2-nitrophenol group. This structure allows it to participate in hydrolysis reactions catalyzed by lipases, which are enzymes that break down fats and oils.

Enzymatic Activity

The primary biological activity of this compound is its hydrolysis by lipases. The reaction can be summarized as follows:

This reaction is crucial for measuring lipase activity, as the release of 2-nitrophenol can be monitored spectrophotometrically due to its characteristic color change.

Lipase Assays

Several studies have utilized this compound in lipase assays:

- Fuciños et al. (2005) demonstrated a method for determining lipolytic activity using this compound as a substrate, showing significant enzyme activity at elevated temperatures (60 °C) and specific pH levels (around pH 8.5) .

- Kinetic Studies : Kinetic parameters such as the Michaelis-Menten constant () and turnover number () have been established for various lipases acting on this compound, indicating its effectiveness as a substrate in enzymatic reactions .

Biological Implications

The biological implications of this compound extend beyond enzymatic activity:

- Inhibition Studies : Research indicates that this compound can inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. This property may have potential therapeutic applications in regulating enzyme activities related to metabolic disorders .

- Pharmacological Properties : While primarily studied for its enzymatic interactions, the pharmacological properties of compounds similar to this compound suggest potential anti-inflammatory effects. For instance, related compounds have shown the ability to suppress macrophage activation and reduce pro-inflammatory cytokine production .

Case Studies

- Thermostable Esterase Characterization :

- Biocatalysis :

Data Summary Table

| Study | Enzyme Source | Optimal pH | Optimal Temperature | K_m (µmol/L) | K_cat (s^-1) |

|---|---|---|---|---|---|

| Fuciños et al. (2005) | Recombinant Lipase | 8.5 | 60 °C | Not Specified | Not Specified |

| Bacillus Esterase | Bacillus spp. | 10.5 | 55-65 °C | Not Specified | Not Specified |

| fermPSR Biocatalyst | Yarrowia lipolytica | Not Specified | Not Specified | 207 | 130 |

Eigenschaften

IUPAC Name |

(2-nitrophenyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAHXANKUFFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.